N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 941940-72-3
VCID: VC7400986
InChI: InChI=1S/C22H23N5O/c1-26-13-15-27(16-14-26)21-12-11-20(24-25-21)17-7-9-19(10-8-17)23-22(28)18-5-3-2-4-6-18/h2-12H,13-16H2,1H3,(H,23,28)
SMILES: CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4
Molecular Formula: C22H23N5O
Molecular Weight: 373.46

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide

CAS No.: 941940-72-3

Cat. No.: VC7400986

Molecular Formula: C22H23N5O

Molecular Weight: 373.46

* For research use only. Not for human or veterinary use.

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide - 941940-72-3

Specification

CAS No. 941940-72-3
Molecular Formula C22H23N5O
Molecular Weight 373.46
IUPAC Name N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide
Standard InChI InChI=1S/C22H23N5O/c1-26-13-15-27(16-14-26)21-12-11-20(24-25-21)17-7-9-19(10-8-17)23-22(28)18-5-3-2-4-6-18/h2-12H,13-16H2,1H3,(H,23,28)
Standard InChI Key VQUWASPVFXTIBO-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4

Introduction

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that combines elements of benzamide with a pyridazine ring system, incorporating a 4-methylpiperazin-1-yl moiety. This compound is of interest due to its potential pharmacological properties, which could include antiviral, antibacterial, or antifungal activities, although specific data on this exact compound is limited. The structure involves a benzamide backbone linked to a phenyl ring, which is further substituted with a pyridazin-3-yl group connected to a 4-methylpiperazine.

Synthesis and Preparation

The synthesis of N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide would typically involve several steps:

  • Preparation of the Pyridazine Intermediate: This might involve the reaction of a pyridazine derivative with a 4-methylpiperazine.

  • Coupling with the Phenyl Ring: The pyridazine intermediate would then be attached to a phenyl ring, potentially through a Suzuki or Buchwald-Hartwig coupling.

  • Formation of the Benzamide: The final step involves converting the phenyl ring into a benzamide by reacting it with an appropriate amine.

Biological Activity

While specific biological activity data for N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is not readily available, compounds with similar structures have shown potential in various therapeutic areas:

  • Antiviral Activity: Some pyridazine derivatives have demonstrated antiviral properties .

  • Antibacterial and Antifungal Activities: Piperazine and pyridazine derivatives have been explored for their antimicrobial effects .

Research Findings and Data

Given the lack of specific research on N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide, we can look at related compounds for insights:

Compound TypeBiological ActivityReference
Pyridazine DerivativesAntiviral, potential therapeutic applications
Piperazine DerivativesAntibacterial, antifungal activities
Benzamide DerivativesVarious pharmacological effects, including antiviral and antibacterial

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